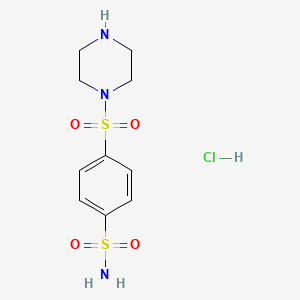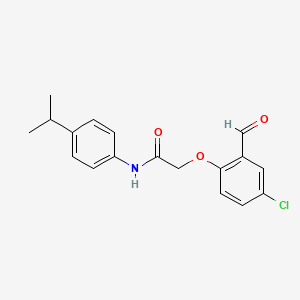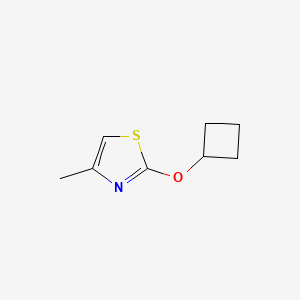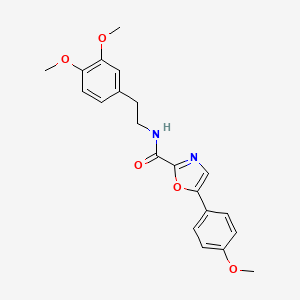
N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide" is a structurally complex molecule that appears to be related to various research areas, including the synthesis of fluorescent molecules, biological activity of carboxylic acid derivatives, anti-inflammatory activity of triazole carboxamides, antiproliferative activity of indazole carboxamides, and the synthesis and structure determination of triazole carbohydrazides. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures and the use of chiral auxiliaries or intermediates. For instance, the synthesis of fluorescent oxazoles with chiral auxiliaries involves treating 3,4-dimethoxybenzoyl chloride with enantiomerically pure synthons in the presence of a superbase to yield optically active compounds with high fluorescence quantum yields . Similarly, thiazole carboxylic acid derivatives are synthesized from 3,4-dimethoxyacetophenone in a six-step procedure, indicating the complexity and the need for careful planning in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed by spectroscopic techniques and X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazole was determined by X-ray crystallography . This suggests that for a comprehensive analysis of "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide," similar structural determination methods would be essential to confirm the molecular geometry and stereochemistry.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include condensation, cyclization, and coupling reactions. For instance, the synthesis of triazole carboxamides involves condensation and subsequent cyclization with hydrazine hydrate . The synthesis of triazole carbohydrazides involves a reaction under acidic conditions in boiling ethanol . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis of "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and biological activity, are crucial for understanding their potential applications. The biological activities of some compounds synthesized from 3,4-dimethoxyacetophenone include fungicidal and insecticidal activities . Anti-inflammatory activity and COX inhibition are also significant properties of some synthesized triazole carboxamides . These properties suggest that "N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide" may also possess interesting biological activities that could be explored further.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The synthesis of related oxazole derivatives, such as those from the photooxygenation of oxazoles, showcases the potential for creating activated carboxylates. These activated carboxylates have been applied in the synthesis of macrolides, including recifeiolide and curvularin, indicating a route for generating complex molecules from simpler oxazole structures (Wasserman et al., 1981). This process exemplifies the chemical reactivity and versatility of oxazole derivatives in synthetic organic chemistry.
Bioactivity and Pharmaceutical Potential
The search for novel pharmacophores has led to the synthesis of various derivatives, including those related to oxazole compounds, which show promising bioactivity. For instance, the synthesis and evaluation of certain benzodifuranyl and thiazolopyrimidines derived from related structures have demonstrated significant anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020). These studies highlight the relevance of oxazole derivatives in the development of new medications with specific pharmacological targets.
Antimicrobial Activities
Research into the antimicrobial properties of oxazole derivatives, and similar compounds, has identified several with favorable activity profiles. Novel synthesis methods have led to compounds exhibiting antimicrobial activities, suggesting the utility of these derivatives in combating microbial resistance (Wang et al., 2012). The exploration of these compounds' bioactivity underscores the ongoing need for novel antimicrobials in the face of rising antibiotic resistance.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-25-16-7-5-15(6-8-16)19-13-23-21(28-19)20(24)22-11-10-14-4-9-17(26-2)18(12-14)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFIULZUPVQEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)
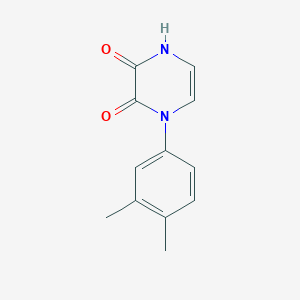


![2,3-Dihydroxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2511187.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)
![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)
